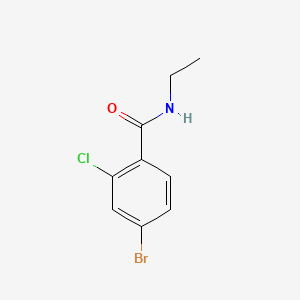

N-Ethyl 4-bromo-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Ethyl 4-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C9H9BrClNO . It is a derivative of benzamide, which is an organic compound consisting of a carboxyamide group attached to a phenyl group .

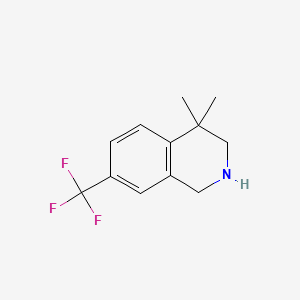

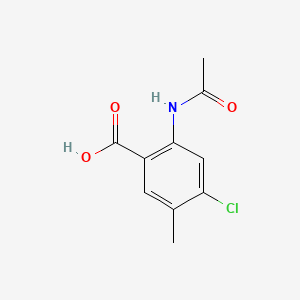

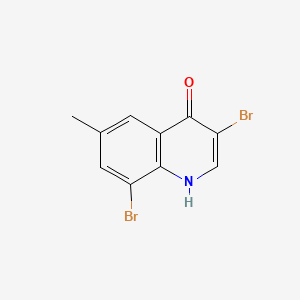

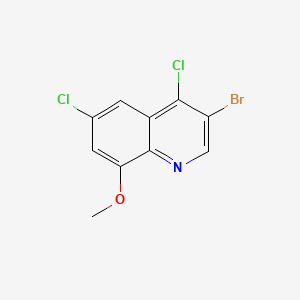

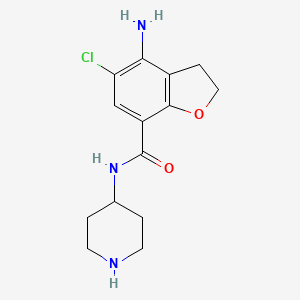

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a carboxamide group. The carboxamide group is further substituted with an ethyl group .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Benzamide Derivatives

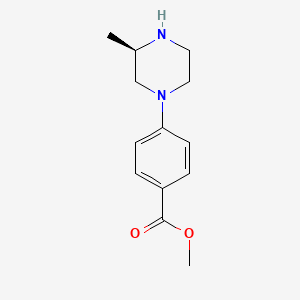

Synthesis and Properties of N-allyl-4-piperidyl Benzamide Derivatives : Research by Cheng De-ju (2014) discusses the synthesis of various benzamide derivatives, including those related to N-Ethyl 4-bromo-2-chlorobenzamide. This study focuses on the preparation and characterization of these compounds, providing insight into their structural properties.

Structural Analysis of N-Piperidine Benzamides CCR5 Antagonists : In a similar vein, Cheng De-ju's 2015 study (Cheng De-ju, 2015) explores the synthesis and structural characterization of N-Piperidine benzamides, which are closely related to this compound. This research provides insights into the bioactivities of these compounds.

Preparation and Characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide : Another relevant study by H. Bi (H. Bi, 2014) discusses the preparation and characterization of a novel non-peptide CCR5 antagonist, which shares structural similarities with this compound. This research enhances the understanding of the chemical properties and potential applications of these compounds.

Pharmacological and Chemical Studies

Photodegradation Study of Moclobemide : R. Skibiński and Ł. Komsta's 2012 study (R. Skibiński & Ł. Komsta, 2012) provides insights into the photodegradation of moclobemide, a process that involves the decomposition into 4-chlorobenzamide, among other products. This research could offer indirect information about the stability and degradation pathways of related benzamide compounds like this compound.

Hofmann Rearrangement of N-Chlorobenzamides : Studies by T. Imamoto et al. in 1971 (T. Imamoto, Y. Tsuno, Y. Yukawa, 1971) explore the Hofmann rearrangement of N-chlorobenzamides, providing valuable data on the reaction rates and mechanisms. This research could be relevant in understanding the reactivity of similar compounds such as this compound.

Hydrolysis of N-Substituted 4-Chlorobenzamides : The study by C. Hyland and C. O'Connor in 1973 (C. Hyland & C. O'Connor, 1973) investigates the hydrolysis of various N-substituted 4-chlorobenzamides. This research is relevant for understanding the chemical behavior and stability of compounds like this compound under different conditions.

Eigenschaften

IUPAC Name |

4-bromo-2-chloro-N-ethylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClNO/c1-2-12-9(13)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYYSIRRJLCYSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40733901 |

Source

|

| Record name | 4-Bromo-2-chloro-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1342639-11-5 |

Source

|

| Record name | 4-Bromo-2-chloro-N-ethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40733901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine](/img/structure/B599112.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)

![2-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B599118.png)

![7-Methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B599119.png)